N-(5-Chloro-2-methylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}acetamide
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Description
N-(5-Chloro-2-methylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}acetamide is a useful research compound. Its molecular formula is C22H22ClFN4O2 and its molecular weight is 428.89. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Acetamide derivatives with an oxadiazole nucleus have been synthesized and evaluated for antibacterial properties. A specific compound bearing a 2-methylphenyl group showed potent growth inhibition against various bacterial strains including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These compounds displayed moderate to significant inhibition, especially against Gram-negative bacterial strains (Iqbal et al., 2017). Similarly, other research has synthesized and characterized acetamide derivatives with potential antibacterial and anti-enzymatic activities, indicating the relevance of these compounds in antimicrobial research (Nafeesa et al., 2017).
Antimicrobial Properties
Further investigations have led to the synthesis of novel acetamide derivatives with significant antimicrobial activities. These include 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides. The presence of fluorine atoms significantly enhanced the antimicrobial properties of these derivatives (Parikh & Joshi, 2014).
Anticancer Properties
Compounds derived from acetamide have also shown potential in anticancer applications. A study highlighted the synthesis and characterization of different 1,3,4-oxadiazole and acetamide derivatives with promising anticancer properties, suggesting the therapeutic potential of such derivatives in cancer treatment (Vinayak et al., 2014).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c1-14-2-5-17(23)12-19(14)25-20(29)13-28-10-8-16(9-11-28)22-26-21(27-30-22)15-3-6-18(24)7-4-15/h2-7,12,16H,8-11,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIVMIDHCOAMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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